molecular formula C24H16Cl2N4Ru-4 B8822521 dichlororuthenium;1,10-phenanthroline-1,10-diide CAS No. 85718-09-8

dichlororuthenium;1,10-phenanthroline-1,10-diide

Cat. No.: B8822521
CAS No.: 85718-09-8
M. Wt: 532.4 g/mol
InChI Key: BMLFRAKPLLQLAF-UHFFFAOYSA-L
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Description

Dichlororuthenium;1,10-phenanthroline-1,10-diide is a coordination compound that features ruthenium as the central metal atom coordinated with two chloride ions and two 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlororuthenium;1,10-phenanthroline-1,10-diide can be synthesized through the reaction of ruthenium trichloride with 1,10-phenanthroline in the presence of a reducing agent. The typical reaction conditions involve refluxing the mixture in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

RuCl3+2C12H8N2RuCl2(C12H8N2)2+HCl\text{RuCl}_3 + 2\text{C}_{12}\text{H}_8\text{N}_2 \rightarrow \text{RuCl}_2(\text{C}_{12}\text{H}_8\text{N}_2)_2 + \text{HCl} RuCl3​+2C12​H8​N2​→RuCl2​(C12​H8​N2​)2​+HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dichlororuthenium;1,10-phenanthroline-1,10-diide can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions can occur, where the chloride ions or 1,10-phenanthroline ligands are replaced by other ligands such as phosphines or bipyridines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, hydrazine; usually performed in ethanol or methanol.

    Substitution: Phosphines, bipyridines; reactions often conducted in inert atmospheres to prevent unwanted side reactions.

Major Products

    Oxidation: Formation of higher oxidation state ruthenium complexes.

    Reduction: Formation of lower oxidation state ruthenium complexes.

    Substitution: Formation of new coordination complexes with different ligands.

Scientific Research Applications

Dichlororuthenium;1,10-phenanthroline-1,10-diide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of dichlororuthenium;1,10-phenanthroline-1,10-diide involves its ability to interact with molecular targets through coordination and redox reactions. The compound can bind to DNA, proteins, and other biomolecules, leading to changes in their structure and function. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing damage to cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichlorotris(1,10-phenanthroline)ruthenium(II): Similar coordination environment but with an additional 1,10-phenanthroline ligand.

    Tris(2,2’-bipyridine)ruthenium(II) chloride: Contains bipyridine ligands instead of 1,10-phenanthroline.

    Dichlorobis(2,2’-bipyridine)ruthenium(II): Similar structure but with bipyridine ligands.

Uniqueness

Dichlororuthenium;1,10-phenanthroline-1,10-diide is unique due to its specific coordination environment and the presence of 1,10-phenanthroline ligands, which impart distinct photophysical and electrochemical properties. These properties make it particularly suitable for applications in photodynamic therapy and optoelectronics.

Properties

CAS No.

85718-09-8

Molecular Formula

C24H16Cl2N4Ru-4

Molecular Weight

532.4 g/mol

IUPAC Name

dichlororuthenium;1,10-phenanthroline-1,10-diide

InChI

InChI=1S/2C12H8N2.2ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h2*1-8H;2*1H;/q2*-2;;;+2/p-2

InChI Key

BMLFRAKPLLQLAF-UHFFFAOYSA-L

Canonical SMILES

C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.Cl[Ru]Cl

Origin of Product

United States

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